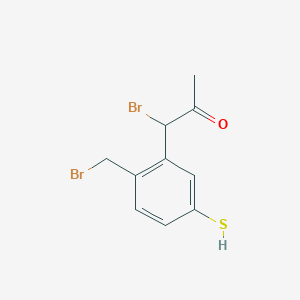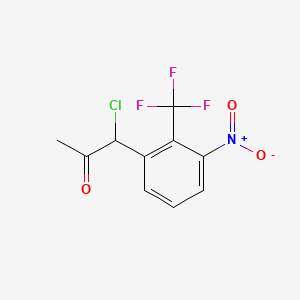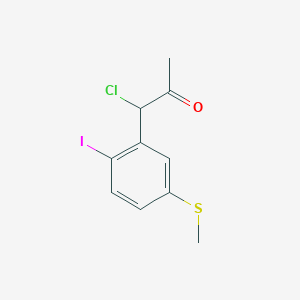
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a fluoro group attached to a phenyl ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2-fluoro-4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoic acid.
Reduction: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-hydroxyethoxy)benzoate.
Substitution: Formation of derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzaldehyde: Contains the methoxy and fluoro groups but differs in the functional group attached to the phenyl ring.
Uniqueness
Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is unique due to the combination of the fluoro and methoxy groups, which confer specific chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H15FO5 |
|---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
methyl 4-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H15FO5/c1-21-13-7-8-14(15(18)9-13)16(19)10-23-12-5-3-11(4-6-12)17(20)22-2/h3-9H,10H2,1-2H3 |
InChI Key |
FJSUSKUVPNHPSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)









